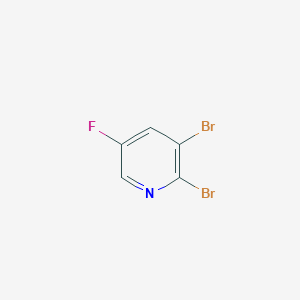

2,3-Dibromo-5-fluoropyridine

Description

Significance of Pyridine (B92270) Scaffolds in Modern Organic Synthesis and Material Science

The pyridine ring, a six-membered heteroaromatic compound containing one nitrogen atom, is a ubiquitous and vital scaffold in the fields of organic synthesis and material science. nih.gov Its presence in numerous natural products, such as alkaloids, vitamins, and coenzymes, underscores its fundamental role in biological systems. nih.gov In the realm of synthetic chemistry, pyridine and its derivatives are not merely solvents but are extensively utilized as foundational structures for the design and synthesis of a vast array of molecules. nih.govresearchgate.net Their unique heteroaromatic nature allows for facile conversion into various functional derivatives, making them indispensable building blocks. nih.gov

The versatility of the pyridine scaffold extends to material science, where its derivatives are integral components in the development of functional nanomaterials and as important ligands for organometallic compounds used in asymmetric catalysis. nih.gov The inherent properties of the pyridine ring, including its ability to improve water solubility in larger molecules, have led to the creation of numerous therapeutic agents and agrochemical products. nih.govresearchgate.net Consequently, pyridine-containing compounds are highly valued for their diverse biological, medicinal, optical, and physical properties. nih.gov

Role of Halogenation in Modulating Reactivity and Electronic Properties of Pyridines

The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—onto the pyridine ring is a powerful strategy for modulating its chemical reactivity and electronic properties. alfa-chemistry.comnih.gov Halogenation significantly alters the electron distribution within the pyridine ring, which is inherently electron-deficient due to the electronegativity of the nitrogen atom. chemrxiv.orgnih.gov This modification is crucial as it enables a wide range of subsequent chemical transformations that might not be feasible with the unhalogenated parent molecule. alfa-chemistry.comnih.gov

Regioselective C–H bond halogenation of pyridine is a key technique for expanding the diversity of related molecular libraries. alfa-chemistry.com The resulting carbon-halogen (C-Hal) bond serves as a versatile handle for numerous cross-coupling reactions, allowing for the introduction of various functional groups. alfa-chemistry.comnih.gov In medicinal and agricultural chemistry, halogenated pyridines are critical intermediates for structure-activity relationship (SAR) studies and for the targeted synthesis of new candidate compounds. alfa-chemistry.comchemrxiv.org The presence of halogens can enhance biological activity and lipophilicity, and provide sites for metabolic transformations. cymitquimica.com However, direct halogenation of pyridines can be challenging and often requires harsh conditions or specific directing groups to achieve the desired regioselectivity. alfa-chemistry.comnih.gov

Overview of 2,3-Dibromo-5-fluoropyridine as a Versatile Synthetic Intermediate

Among the vast array of halogenated pyridines, this compound has emerged as a particularly versatile synthetic intermediate. This compound features a unique substitution pattern with two bromine atoms and one fluorine atom on the pyridine ring. This specific arrangement of halogens provides multiple reactive sites, allowing for sequential and selective functionalization.

The presence of three halogen atoms with differing reactivities makes this compound a valuable building block in the synthesis of complex molecules. For instance, it has been utilized in the synthesis of 3-Bromo-5-fluoropicolinic acid. cookechem.com The differential reactivity of the C-Br and C-F bonds allows for selective transformations, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions at specific positions. This controlled reactivity is highly desirable in the multi-step synthesis of pharmaceuticals and agrochemicals.

Below is a data table summarizing the key properties of this compound:

| Property | Value | Source(s) |

| IUPAC Name | This compound | nih.govsigmaaldrich.com |

| CAS Number | 878207-82-0 | nih.govsigmaaldrich.com |

| Molecular Formula | C5H2Br2FN | nih.gov |

| Molecular Weight | 254.88 g/mol | nih.gov |

| Melting Point | 38-41°C | sigmaaldrich.com |

| Boiling Point | 222°C at 760 mmHg | sigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.com |

| Purity | 98% | sigmaaldrich.com |

Structure

3D Structure

Propriétés

IUPAC Name |

2,3-dibromo-5-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Br2FN/c6-4-1-3(8)2-9-5(4)7/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASHZMYYXNMJUDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Br)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Br2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50628596 | |

| Record name | 2,3-Dibromo-5-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50628596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

878207-82-0 | |

| Record name | 2,3-Dibromo-5-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50628596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dibromo-5-fluoropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of 2,3 Dibromo 5 Fluoropyridine

Established Synthetic Pathways for 2,3-Dibromo-5-fluoropyridine

Established methods for synthesizing this compound often rely on classical organic reactions tailored for the pyridine (B92270) core. These pathways are characterized by their step-wise introduction of substituents, leveraging the inherent reactivity of the pyridine ring and its derivatives.

Bromination and Diazotization Strategies from Substituted Pyridylamines

A common and well-documented approach to synthesizing polyhalogenated pyridines involves the use of substituted pyridylamines as starting materials. This strategy typically employs a sequence of bromination and diazotization reactions.

One potential pathway starts with a suitable aminofluoropyridine. The amino group can direct the electrophilic substitution of bromine atoms onto the pyridine ring. Following the introduction of the bromo groups, the amino group is converted into a diazonium salt through diazotization. This intermediate can then be subjected to a Sandmeyer-type reaction to replace the diazonium group with a second bromine atom, yielding the desired this compound.

A related synthesis involves the diazotization of an aminodibromopyridine followed by a Schiemann reaction or similar fluorination method to introduce the fluorine atom. The precise sequence of these steps is crucial for achieving the desired regiochemistry. For instance, the synthesis of 2-Bromo-5-fluoropyridine has been achieved through the diazotization of 2-bromo-5-aminopyridine. guidechem.com This intermediate highlights the utility of diazotization reactions in pyridine chemistry. guidechem.com A general procedure for the diazotization-bromination of aromatic amines has been reported using polymer-supported bromide, which can be applicable to pyridylamines. researchgate.net

The synthesis of the related compound, 2-bromo-5-chloro-3-fluoropyridine, from 5-chloro-3-fluoropyridin-2-amine via a diazotization-bromination sequence further illustrates this strategy. chemicalbook.com In this process, the amine is treated with a bromine source in the presence of a diazotizing agent. chemicalbook.com

| Starting Material | Reagents | Product | Reference |

| 2-bromo-5-aminopyridine | 1. Concentrated HCl, H2O2. NaNO2 | 2-Bromo-5-fluoropyridine | guidechem.com |

| 5-chloro-3-fluoropyridin-2-amine | HBr, Bromine, NaNO2 | 2-bromo-5-chloro-3-fluoropyridine | chemicalbook.com |

| Aromatic amines | Polymer-supported ethyl bromide, Copper bromide | Aryl bromides | researchgate.net |

Chemoselective Halogenation Approaches to Dibromofluoropyridines

The synthesis of dibromofluoropyridines often requires careful control of reactivity to ensure the correct placement of the halogen atoms, a concept known as chemoselectivity. In polyhalogenated pyridines, the different halogen atoms can exhibit distinct reactivities, allowing for selective substitution reactions.

For example, in the functionalization of 5-bromo-2-chloro-3-fluoropyridine, catalytic amination conditions using a palladium catalyst and a specific ligand like Xantphos lead to the exclusive substitution of the bromide at the 5-position. nih.govresearchgate.net This indicates that the C-Br bond is more reactive under these catalytic conditions than the C-Cl or C-F bonds. Conversely, under neat conditions without a palladium catalyst, nucleophilic substitution occurs preferentially at the 2-position, displacing the chloride. nih.govresearchgate.net Furthermore, the fluorine atom at the 3-position can be selectively replaced under SNAr conditions. nih.govresearchgate.net

While these examples describe the functionalization rather than the direct synthesis of a dibromofluoropyridine, the principles of chemoselectivity are directly applicable to its synthesis. By choosing the appropriate reaction conditions, one could selectively introduce bromine atoms at specific positions of a fluorinated pyridine precursor. The development of methods for the 3-selective halogenation of pyridines via Zincke imine intermediates also provides a pathway to introduce halogens at specific positions that are often difficult to access through classical electrophilic aromatic substitution. chemrxiv.org

Advanced Synthetic Approaches to Polyhalogenated Pyridine Systems

Modern synthetic chemistry offers more sophisticated and efficient methods for the construction of complex molecules like this compound. These advanced approaches often provide greater control over the placement of functional groups and can proceed under milder conditions.

Regioselective Functionalization Techniques in Pyridine Synthesis

Regioselectivity, the control of the position of chemical bond formation, is a central challenge in pyridine chemistry. rsc.orgbenthamdirect.com Advanced techniques have been developed to address this, enabling the synthesis of specifically substituted pyridines.

One such technique is the use of a bromine-magnesium exchange reaction. For instance, a tosyloxy group at the 2-position of a 3,5-dibromopyridine (B18299) derivative can direct a highly regioselective Br/Mg exchange at the 3-position. rsc.org The resulting pyridylmagnesium reagent can then react with various electrophiles. rsc.org This type of directed metalation allows for the precise introduction of substituents at a specific carbon atom of the pyridine ring.

Another strategy involves the temporary dearomatization of the pyridine ring to activate specific positions for functionalization. For example, the formation of Zincke imine intermediates has been utilized for the meta-C-H functionalization of pyridines, a traditionally difficult transformation. nih.gov This approach allows for the introduction of functional groups at the 3-position of the pyridine ring. nih.gov

The direct C-H functionalization of pyridines is another powerful tool. While often challenging due to the electronic nature of the pyridine ring, methods have been developed for the C-4 alkylation of pyridines using a removable blocking group. nih.gov Such strategies highlight the ongoing innovation in achieving regioselective functionalization of the pyridine core. benthamdirect.comnih.gov

| Technique | Key Feature | Application | Reference |

| Bromine-Magnesium Exchange | Directed by a tosyloxy group at the 2-position | Regioselective functionalization at the 3-position of 3,5-dibromopyridines | rsc.org |

| Zincke Imine Intermediates | Temporary dearomatization | meta-C-H functionalization of pyridines | nih.gov |

| Blocking Group Strategy | Reversible blocking of reactive sites | C-4 alkylation of pyridines | nih.gov |

Catalytic and Metal-Free Synthetic Innovations for Pyridine Derivatives

Recent years have seen a surge in the development of both catalytic and metal-free methods for the synthesis of pyridine derivatives, driven by the need for more sustainable and efficient chemical processes.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been extensively applied to the functionalization of halogenated pyridines. nih.govacs.org These reactions, such as the Suzuki-Miyaura coupling, allow for the formation of carbon-carbon bonds by coupling a halopyridine with an organoboron reagent. nih.gov The selectivity of these reactions is often dependent on the catalyst, ligands, and reaction conditions. nih.gov For polyhalogenated pyridines, oxidative addition of the palladium catalyst generally occurs preferentially at the C-2 and C-4 positions. nih.gov

In addition to metal-catalyzed methods, there is a growing interest in metal-free synthetic routes. rsc.orgrsc.orgthieme-connect.comnih.govacs.org These approaches often rely on the intrinsic reactivity of the starting materials under specific reaction conditions. For example, the thermal cyclization of N-propargyl enamines has been developed as a metal-free method for synthesizing pyridine derivatives. thieme-connect.com Another innovative metal-free approach involves a decarboxylative cyclization of natural α-amino acids to construct pyridine rings. rsc.org Furthermore, the synthesis of C-4 substituted pyridine derivatives has been achieved using pyridine-boryl radicals in a metal-free radical addition/coupling mechanism. acs.org These metal-free innovations offer environmentally benign alternatives to traditional synthetic methods. acs.org

| Approach | Key Feature | Example | Reference |

| Palladium-Catalyzed Cross-Coupling | Site-selective functionalization of polyhalogenated pyridines | Suzuki-Miyaura coupling | nih.govacs.org |

| Metal-Free Thermal Cyclization | Atom-economical synthesis | From N-propargyl enamines | thieme-connect.com |

| Metal-Free Decarboxylative Cyclization | Use of renewable starting materials | From natural α-amino acids | rsc.org |

| Metal-Free Radical Reaction | Generation of pyridine-boryl radicals | Synthesis of C-4 substituted pyridines | acs.org |

Reactivity and Mechanistic Investigations of 2,3 Dibromo 5 Fluoropyridine

Differentiated Reactivity of Halogen Substituents in 2,3-Dibromo-5-fluoropyridine

The pyridine (B92270) core of this compound is electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr) reactions. The presence of both fluorine and bromine atoms allows for selective functionalization, as their reactivity towards different reagents can be finely tuned.

Nucleophilic aromatic substitution is a powerful tool for the modification of aromatic rings, particularly those activated by electron-withdrawing groups or containing a heterocyclic nitrogen atom, as is the case in pyridines nih.gov. In halopyridines, the reactivity of the halogen leaving group typically follows the order F > Cl > Br > I for SNAr reactions nih.gov. This is attributed to the high electronegativity of fluorine, which strongly polarizes the C-F bond, making the carbon atom more susceptible to nucleophilic attack.

For this compound, the fluorine atom at the 5-position is a potential site for nucleophilic displacement. The electron-withdrawing effect of the pyridine nitrogen and the two bromine atoms further activates the ring towards nucleophilic attack. While specific studies on the nucleophilic substitution of the fluorine in this compound are not extensively documented, general principles suggest that strong nucleophiles, such as alkoxides, thiolates, and amines, could displace the fluoride ion. The reaction would proceed via a Meisenheimer-like intermediate, where the negative charge is stabilized by the pyridine nitrogen and the bromine substituents.

It is important to note that the bromine atoms, particularly the one at the 2-position, are also susceptible to nucleophilic substitution, although generally at a slower rate than fluorine under typical SNAr conditions. The regioselectivity of the substitution would likely depend on the nature of the nucleophile and the reaction conditions.

Table 1: General Conditions for Nucleophilic Aromatic Substitution of Fluoropyridines

| Nucleophile | Reagent Example | Solvent | Temperature (°C) |

| Alkoxide | Sodium methoxide | Methanol | 25-60 |

| Thiolate | Sodium thiophenoxide | DMF | 25-100 |

| Amine | Piperidine | Ethanol | 50-80 |

This table represents typical conditions for SNAr reactions on activated fluoropyridines and serves as a predictive guide for this compound.

The bromine atoms at the 2- and 3-positions of this compound are excellent handles for palladium- and copper-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Reactions:

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, are fundamental transformations in modern organic synthesis beilstein-journals.orgresearchgate.net. In the case of this compound, the differential reactivity of the two bromine atoms can potentially allow for regioselective couplings. The C-Br bond at the 2-position is generally more activated towards oxidative addition to a palladium(0) complex due to its proximity to the electron-withdrawing pyridine nitrogen. This would suggest that monocoupling reactions would preferentially occur at the C-2 position.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromopyridine with an organoboron reagent in the presence of a palladium catalyst and a base. It is a versatile method for the formation of biaryl compounds. For this compound, a selective Suzuki coupling at the 2-position could be achieved by using a limited amount of the boronic acid. Subsequent coupling at the 3-position would require harsher reaction conditions or a more active catalyst system.

Sonogashira Coupling: This reaction couples the bromopyridine with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst nih.govwikipedia.org. Similar to the Suzuki coupling, the greater reactivity of the C2-Br bond would be expected to lead to selective mono-alkynylation at this position under controlled conditions soton.ac.uk.

Copper-Catalyzed Reactions (Ullmann Condensation):

The Ullmann reaction, which traditionally uses copper to couple aryl halides, has been refined to allow for the formation of C-O, C-N, and C-S bonds under milder conditions byjus.comwikipedia.org. For this compound, a copper-catalyzed Ullmann-type reaction could be employed to introduce various nucleophiles at the bromine positions. Similar to palladium-catalyzed reactions, the C-2 position is expected to be more reactive.

Table 2: Representative Catalytic Systems for Cross-Coupling Reactions of Aryl Bromides

| Reaction | Catalyst | Ligand | Base | Solvent |

| Suzuki-Miyaura | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/Water |

| Sonogashira | PdCl₂(PPh₃)₂ / CuI | PPh₃ | Et₃N | THF |

| Ullmann (C-O) | CuI | Phenanthroline | Cs₂CO₃ | Dioxane |

This table provides examples of common catalytic systems used for cross-coupling reactions of aryl bromides.

Organometallic Reactions and Bond Activations

The halogen substituents on this compound also serve as entry points for the formation of organometallic reagents, which can then be used in a variety of synthetic applications.

The formation of Grignard reagents from aryl bromides is a well-established method for generating carbon nucleophiles. In the case of this compound, the preparation of a Grignard reagent would likely proceed via the reaction with magnesium metal. The question of regioselectivity arises due to the presence of two bromine atoms. The C-Br bond at the 2-position is more acidic and sterically less hindered than the C-Br bond at the 3-position, suggesting that Grignard formation might preferentially occur at C-2. However, the stability of the resulting pyridylmagnesium halide can be a concern, and often, halogen-magnesium exchange reactions using reagents like isopropylmagnesium chloride are more efficient and selective.

Once formed, the pyridyl Grignard reagent can react with a wide range of electrophiles, such as aldehydes, ketones, and nitriles, to introduce new functional groups onto the pyridine ring.

Halogen-lithium exchange is a rapid and efficient method for the preparation of organolithium compounds, typically carried out at low temperatures using an alkyllithium reagent such as n-butyllithium or tert-butyllithium harvard.eduprinceton.eduresearchgate.net. For this compound, the exchange is expected to occur at one of the bromine atoms rather than the fluorine atom. The regioselectivity of the bromine-lithium exchange is governed by both electronic and steric factors. The C-2 position is more acidic due to the inductive effect of the adjacent nitrogen atom, which would favor lithiation at this site.

The resulting lithiated pyridine is a potent nucleophile and can be trapped with various electrophiles to afford a range of 2-substituted-3-bromo-5-fluoropyridines. This selective functionalization highlights the synthetic utility of halogen-lithium exchange in manipulating polyhalogenated heterocycles nih.govacs.org.

Iridium-catalyzed C-H borylation has emerged as a powerful method for the direct conversion of C-H bonds into C-B bonds, providing valuable building blocks for further synthetic transformations guidechem.comescholarship.org. The regioselectivity of this reaction is often controlled by steric factors or by the presence of a directing group. In the context of this compound, the fluorine atom at the 5-position could potentially act as a directing group, although its directing ability is weaker than other functional groups. More influential would be the steric hindrance imposed by the bromine atoms.

Given the substitution pattern, the most likely position for C-H borylation would be the C-4 position, which is the only available C-H bond on the ring. The iridium catalyst would likely be directed to this position due to the electronic effects of the surrounding halogen atoms and the pyridine nitrogen. The resulting boronate ester at the C-4 position would be a valuable intermediate for subsequent cross-coupling reactions, allowing for the introduction of a third point of diversity on the pyridine scaffold. Studies on similar fluorinated and brominated pyridines have shown that iridium-catalyzed borylation can proceed with high regioselectivity, often at the position ortho to a directing group or at the least sterically hindered position nih.govresearchgate.netresearchgate.net.

Table 3: Common Reagents and Conditions for Organometallic and Borylation Reactions

| Reaction | Reagent | Solvent | Temperature (°C) |

| Grignard Formation | Mg / I₂ (cat.) | THF | 25-66 |

| Halogen-Lithium Exchange | n-BuLi | THF | -78 |

| C-H Borylation | [Ir(cod)OMe]₂ / dtbpy, B₂pin₂ | Cyclohexane | 80 |

This table outlines typical reagents and conditions for the respective transformations.

Mechanistic Insights into Reactive Transformations of Halogenated Pyridines

The reactivity of halogenated pyridines, such as this compound, is governed by the interplay of electronic effects derived from the pyridine nitrogen, the halogens, and any other substituents on the ring. Mechanistic investigations into the transformations of these compounds primarily focus on two major reaction classes: nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions.

In the context of dihalogenated N-heteroarenes, the position of the halogen relative to the nitrogen atom typically dictates its reactivity in palladium-catalyzed cross-coupling reactions, with halides at the C2 or C6 positions being conventionally more reactive. nih.govnih.gov This preference is attributed to the electron-withdrawing nature of the nitrogen atom, which makes the adjacent carbons more electrophilic and susceptible to oxidative addition by a low-valent palladium catalyst.

The general mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, involves a catalytic cycle comprising three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the pyridine ring. This is often the rate-determining step, and its facility is influenced by the strength of the C-X bond (C-I > C-Br > C-Cl) and the electronic properties of the carbon center.

Transmetalation: The organometallic coupling partner (e.g., an organoboron compound in Suzuki coupling) transfers its organic group to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated to form the final product, regenerating the Pd(0) catalyst.

For a molecule like this compound, the presence of two bromine atoms at adjacent positions (C2 and C3) and a fluorine atom at C5 introduces a more complex reactivity pattern. The C2-Br bond is expected to be more reactive towards oxidative addition due to its proximity to the ring nitrogen. However, the strongly electron-withdrawing 5-fluoro substituent further decreases the electron density of the entire ring, potentially enhancing the reactivity of both bromine atoms.

Computational studies, including Density Functional Theory (DFT) calculations, on related systems have provided deeper insights into the transition states and reaction energetics. For instance, in the Suzuki-Miyaura reaction of 2,5-dibromo-3-methylthiophene, DFT analysis helped to elucidate the electronic properties and reactivity of the molecule. nih.gov Similar theoretical studies on pyridine derivatives have shown that the C–H activation and transmetalation steps can be crucial in determining the regioselectivity of the reaction. researchgate.net

The regioselectivity of these reactions can also be influenced by the choice of catalyst, ligands, and reaction conditions. For example, in the case of 2,4-dibromopyridine, the regiochemical outcome of Suzuki and Kumada couplings can be switched between the C2 and C4 positions by altering the ratio of the PPh3 ligand to the palladium source. nih.gov This suggests that the speciation of the palladium catalyst plays a critical role in controlling which C-Br bond is activated.

The table below summarizes the observed regioselectivity in the Suzuki-Miyaura cross-coupling of a related dihalopyridine, 2,4-dibromopyridine, under different catalytic conditions, which illustrates the influence of the catalytic system on the reaction outcome.

| Catalytic System | Substrate | Major Product | Selectivity (C4:C2) | Reference |

|---|---|---|---|---|

| Pd(OAc)2 / ≥3 PPh3 | 2,4-Dibromopyridine | C2-Coupled | Conventional | nih.gov |

| Pd(OAc)2 / ≤2.5 PPh3 | 2,4-Dibromopyridine | C4-Coupled | Up to 13:1 | nih.gov |

| Pd/SIPr | 2,4-Dichloropyridine | C4-Coupled | ~10:1 | nih.gov |

| Pd(PEPPSI)(IPr) | 2,4-Dichloropyridines | C4-Coupled | 2.5:1 to 10.4:1 | nih.gov |

In nucleophilic aromatic substitution (SNAr) reactions, the mechanism typically proceeds through a two-step addition-elimination pathway involving a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is key to the reaction's feasibility. For halogenated pyridines, nucleophilic attack is favored at the positions ortho and para to the nitrogen atom because the electronegative nitrogen can effectively stabilize the negative charge of the Meisenheimer complex through resonance.

For this compound, the 5-fluoro group, being highly electron-withdrawing, would further activate the ring towards nucleophilic attack. Kinetic studies on related activated aromatic systems have shown that such reactions follow second-order kinetics and are highly dependent on the nature of the nucleophile and the solvent. researchgate.net Computational studies on the SNAr of fluorinated heterocycles have demonstrated that fluorine substitution can profoundly enhance the reaction rate by stabilizing the transition state. nih.gov The reaction of pyrrolidine with substituted thiophenes, a related heterocyclic system, has been shown computationally to proceed via a stepwise pathway where the initial nucleophilic addition is followed by a proton transfer-assisted elimination of the leaving group. nih.gov

Applications of 2,3 Dibromo 5 Fluoropyridine in Medicinal Chemistry Research

Development of Active Pharmaceutical Ingredients (APIs) Utilizing the 2,3-Dibromo-5-fluoropyridine Scaffold

The this compound core structure has been instrumental in the design and synthesis of a variety of potent and selective inhibitors for several key biological targets implicated in a range of diseases.

Inhibitors of Neuropeptide Y Receptor Y5

Neuropeptide Y (NPY) receptors, particularly the Y5 subtype, are involved in numerous physiological processes, including the regulation of food intake and emotional responses. nih.gov The development of antagonists for the NPY Y5 receptor is a promising strategy for the treatment of obesity and anxiety-related disorders. nih.gov The this compound scaffold has been utilized in the synthesis of small molecule antagonists targeting this receptor, demonstrating its utility in generating compounds with potential therapeutic value in metabolic and psychiatric conditions. nih.govmedchemexpress.com

Inhibitors of SARS-CoV-2 Main Protease

The main protease (Mpro or 3CLpro) of SARS-CoV-2 is an essential enzyme for viral replication, making it a prime target for the development of antiviral drugs against COVID-19. mdpi.comnih.gov Researchers have employed this compound as a starting material to synthesize novel inhibitors of this critical viral enzyme. nih.gov The strategic placement of the bromine and fluorine atoms on the pyridine (B92270) ring allows for the introduction of various functional groups to optimize binding interactions within the active site of the protease, leading to the identification of potent antiviral candidates. researchgate.netresearchgate.net

Indoleamine-2,3-dioxygenase-1 (IDO1) Inhibitors in Cancer Immunotherapy

Indoleamine-2,3-dioxygenase-1 (IDO1) is an enzyme that plays a crucial role in tumor immune evasion by catalyzing the degradation of the essential amino acid tryptophan. nih.govlabcorp.comnih.gov This creates an immunosuppressive tumor microenvironment. nih.govfrontiersin.org Inhibition of IDO1 is a key strategy in cancer immunotherapy to restore anti-tumor immune responses. nih.govfrontiersin.org The this compound framework has served as a key component in the development of small-molecule IDO1 inhibitors, highlighting its importance in the quest for novel cancer therapeutics. researchgate.net

PDE10 Inhibitors and Related Therapeutic Targets

Phosphodiesterase 10A (PDE10A) is an enzyme highly expressed in the brain and is involved in the regulation of cyclic nucleotide signaling. nih.gov Inhibition of PDE10A has shown potential as a therapeutic approach for treating neurological and psychiatric disorders, including schizophrenia and Huntington's disease. nih.govrsc.org The this compound scaffold has been incorporated into the design of potent and selective PDE10A inhibitors, demonstrating its applicability in the development of novel central nervous system (CNS) therapies. nih.gov

Synthesis of Biologically Active Fluorinated Pyridine Derivatives

The introduction of fluorine into drug molecules can significantly enhance their metabolic stability, binding affinity, and pharmacokinetic properties. nih.gov this compound serves as a versatile precursor for the synthesis of a wide array of biologically active fluorinated pyridine derivatives. dntb.gov.uabohrium.comresearchgate.netresearchgate.net The differential reactivity of the bromine atoms allows for selective functionalization, enabling the creation of diverse chemical libraries for screening against various biological targets. This approach has led to the discovery of novel compounds with potential applications in areas such as antimicrobial and anticancer research.

Application in the Construction of Spirocyclic Medicinal Compounds

Spirocycles, with their inherent three-dimensional structures, are increasingly recognized for their ability to improve the pharmacological properties of drug candidates. nih.govresearchgate.net The unique chemical reactivity of this compound makes it a valuable reagent in the synthesis of complex spirocyclic systems. mdpi.com These intricate molecular architectures are of significant interest in medicinal chemistry as they can provide access to novel chemical space and lead to the development of drugs with improved efficacy and selectivity. researchgate.net

Role of 2,3 Dibromo 5 Fluoropyridine in Advanced Materials Science

Integration into Semiconductor Materials Development

The strategic incorporation of fluorine atoms and pyridine (B92270) rings into organic molecules is a well-established method for tailoring the electronic properties of semiconductor materials. 2,3-Dibromo-5-fluoropyridine serves as a key architectural component in the synthesis of novel organic semiconductors. The presence of the electron-withdrawing fluorine atom and the nitrogen atom in the pyridine ring can significantly influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the resulting materials. This modulation is crucial for optimizing charge injection and transport in electronic devices.

While direct integration of this compound into large-scale semiconductor manufacturing is a developing area, its primary role is as a precursor for hole-transporting materials (HTMs). mdpi.commdpi.comnih.gov The dibromo functionality allows for sequential cross-coupling reactions, such as Suzuki or Stille coupling, enabling the construction of complex, conjugated molecules with tailored electronic properties. mdpi.com The resulting fluorinated pyridine-containing HTMs are designed to facilitate the efficient movement of positive charge carriers (holes) from the anode to the emissive layer in devices like perovskite solar cells and OLEDs. mdpi.com

Precursor for Organic Light-Emitting Diode (OLED) Applications

The performance of OLEDs is intrinsically linked to the properties of the organic materials used in their construction. This compound is a valuable precursor in the synthesis of high-performance materials for OLEDs, particularly for host materials that constitute the emissive layer.

Synthesis of Host Materials for OLED Technologies

Host materials in the emissive layer of an OLED play a crucial role in facilitating charge transport and transferring energy to the light-emitting dopant molecules. ossila.comossila.com The incorporation of a pyridine core, often achieved through the use of precursors like this compound, is a recognized strategy for developing efficient host materials, especially for blue thermally activated delayed fluorescence (TADF) OLEDs. nih.gov

The electron-deficient nature of the pyridine ring can enhance electron injection and transport, leading to a more balanced charge distribution within the emissive layer and, consequently, higher device efficiency. nih.gov Research has demonstrated that asymmetric host molecules containing a pyridine core can lead to high-efficiency blue TADF-OLEDs with improved operational lifetimes. nih.gov The synthetic versatility of this compound allows for the systematic design and synthesis of novel host materials with optimized properties for next-generation displays and lighting. nih.gov

Modulating Photophysical Properties in Advanced Optoelectronic Systems

The introduction of fluorine atoms into organic molecules can significantly alter their photophysical properties. This is due to the high electronegativity of fluorine, which can induce changes in the electronic structure and intermolecular interactions of the material. The use of this compound as a building block allows for the precise introduction of a fluorine atom onto a pyridine ring, providing a powerful tool for tuning the optoelectronic characteristics of advanced materials.

The fluorine substituent can lead to a lowering of the HOMO and LUMO energy levels, which can improve the stability and efficiency of optoelectronic devices. Furthermore, fluorination can influence the emission color and quantum yield of fluorescent and phosphorescent materials. While specific studies detailing the direct impact of the this compound moiety on photophysical properties are an area of ongoing research, the broader principles of fluorinated pyridine derivatives in optoelectronics suggest its significant potential in this domain.

Development of Chelating Ligands for Catalytic Systems

Chelating ligands are essential components of many catalytic systems, binding to a central metal atom to create a catalytically active complex. The structure of the ligand plays a critical role in determining the catalyst's activity, selectivity, and stability. This compound offers a versatile platform for the synthesis of novel chelating ligands.

Advanced Spectroscopic and Computational Characterization of 2,3 Dibromo 5 Fluoropyridine Derivatives

Elucidation of Molecular Structure through Advanced Spectroscopic Techniques (e.g., NMR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for the structural analysis of organic compounds. While detailed experimental spectra for 2,3-Dibromo-5-fluoropyridine are not widely published in publicly accessible literature, the expected data can be predicted based on the principles of these techniques and known data for similar halogenated pyridine (B92270) structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the local electronic environment of specific nuclei, such as ¹H, ¹³C, and ¹⁹F.

¹H NMR: The proton NMR spectrum of this compound is expected to show two signals corresponding to the two aromatic protons. The fluorine atom at the 5-position and the bromine atoms at the 2- and 3-positions will influence the chemical shifts of these protons through their electronic effects. The proton at the 4-position would likely appear as a doublet of doublets due to coupling with the adjacent fluorine and the proton at the 6-position. The proton at the 6-position would also be expected to be a doublet of doublets, coupling to the fluorine and the proton at the 4-position.

¹³C NMR: The carbon NMR spectrum would display five distinct signals for the five carbon atoms in the pyridine ring. The chemical shifts would be significantly influenced by the attached halogens. Carbons bonded to the highly electronegative bromine and fluorine atoms would be expected to show characteristic shifts.

¹⁹F NMR: The fluorine NMR spectrum is a sensitive probe for the environment of the fluorine atom. For this compound, a single signal would be expected, with its chemical shift providing information about the electronic nature of the pyridine ring. This signal would likely be a doublet of doublets due to coupling with the protons at the 4- and 6-positions.

Illustrative Predicted NMR Data for this compound: (Note: These are representative values and may not reflect actual experimental data.)

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| ¹H NMR | |||

| H-4 | 7.8 - 8.2 | dd | J(H-F) ≈ 6-9, J(H-H) ≈ 2-3 |

| H-6 | 8.3 - 8.7 | dd | J(H-F) ≈ 2-4, J(H-H) ≈ 2-3 |

| ¹³C NMR | |||

| C-2 | 120 - 125 | s | |

| C-3 | 110 - 115 | s | |

| C-4 | 140 - 145 | d | J(C-F) ≈ 20-25 |

| C-5 | 155 - 160 | d | J(C-F) ≈ 250-260 |

| C-6 | 145 - 150 | d | J(C-F) ≈ 15-20 |

| ¹⁹F NMR | |||

| F-5 | -110 to -130 | dd | J(F-H4) ≈ 6-9, J(F-H6) ≈ 2-4 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be expected. Due to the presence of two bromine atoms, a characteristic isotopic pattern would be observed, with peaks at M, M+2, and M+4, reflecting the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Plausible Fragmentation Pattern for this compound:

A common fragmentation pathway for halogenated pyridines is the loss of a halogen atom. For this compound, the initial fragmentation could involve the loss of a bromine radical, which is a better leaving group than fluorine.

| m/z Value | Proposed Fragment |

| 253, 255, 257 | [C₅H₂Br₂FN]⁺ (Molecular Ion) |

| 174, 176 | [C₅H₂BrFN]⁺ |

| 147, 149 | [C₅H₂Br]⁺ |

| 95 | [C₅H₂F]⁺ |

Computational Chemistry and Quantum Mechanical Studies

Computational chemistry offers a theoretical framework to complement experimental data, providing insights into molecular properties that can be difficult or impossible to measure directly. Density Functional Theory (DFT) is a commonly used method for these studies. ias.ac.in

Quantum mechanical calculations can predict the reactivity of this compound and the regioselectivity of its reactions. By mapping the molecular electrostatic potential (MEP), regions of positive and negative charge on the molecule's surface can be visualized. For pyridine derivatives, the nitrogen atom is typically a site of negative potential, making it a likely target for electrophilic attack. However, the electron-withdrawing effects of the halogen substituents will influence the electron density of the ring.

Computational studies on similar halogenated pyridines have shown that the positions of halogen atoms significantly impact the regioselectivity of reactions like nucleophilic aromatic substitution and metal-catalyzed cross-coupling. nih.govnih.gov For this compound, calculations could predict which of the bromine atoms is more susceptible to substitution, or which positions on the ring are most likely to undergo further functionalization.

The electronic structure of this compound can be analyzed through computational methods to understand its bonding characteristics. Natural Bond Orbital (NBO) analysis can provide information about the hybridization of atoms, the nature of the chemical bonds, and the extent of electron delocalization within the pyridine ring. nih.gov

Studies on fluorinated pyridines have revealed that fluorine substitution can significantly alter the electronic properties and bond strengths within the ring due to its high electronegativity. nih.gov Computational analysis of this compound would likely show a polarization of the C-F and C-Br bonds, which in turn affects the aromaticity and stability of the molecule.

Predicted Electronic Properties of Halogenated Pyridines:

| Property | Predicted Trend for this compound |

| Dipole Moment | Expected to be significant due to the presence of multiple electronegative halogens. |

| HOMO-LUMO Gap | The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would indicate the molecule's kinetic stability and electronic excitation properties. |

| Aromaticity | The presence of halogens may slightly reduce the aromaticity of the pyridine ring compared to pyridine itself. |

Quantum mechanical calculations are also capable of simulating spectroscopic data, which can then be compared with experimental results for validation. arxiv.org NMR chemical shifts and coupling constants can be calculated with a good degree of accuracy. nih.gov These simulations can aid in the assignment of complex spectra and provide a deeper understanding of the relationship between electronic structure and spectroscopic properties. For instance, the calculated magnetic shielding tensors can be used to predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts. nih.govnih.gov Similarly, vibrational frequencies from infrared (IR) and Raman spectroscopy can be simulated to help assign experimental peaks to specific molecular vibrations. nih.gov

Future Research Directions and Emerging Applications

Novel Synthetic Strategies for Enhanced Accessibility and Efficiency

The development of efficient and accessible synthetic routes to 2,3-Dibromo-5-fluoropyridine is paramount for its broader application in research and development. A key strategy involves a multi-step synthesis commencing from 5-fluoropyridin-2-ylamine.

A foundational synthesis method for this compound has been outlined, which provides a basis for future optimization. The process begins with the bromination of 5-fluoropyridin-2-ylamine to produce the intermediate, 3-bromo-5-fluoropyridin-2-ylamine. This intermediate is then subjected to a diazotization reaction to yield the final product, this compound.

Future research in this area is likely to focus on improving the efficiency and sustainability of this process. This could involve the exploration of novel brominating agents that are more selective and environmentally benign. Additionally, advancements in diazotization reactions, potentially through the use of microfluidic reactors or alternative diazotizing agents, could lead to higher yields and improved safety profiles. The development of a one-pot synthesis, where both the bromination and diazotization steps are carried out in a single reaction vessel, would significantly enhance the accessibility and cost-effectiveness of this compound.

Table 1: Synthetic Pathway to this compound

| Step | Starting Material | Reagents | Intermediate/Product |

| 1 | 5-fluoropyridin-2-ylamine | N-bromosuccinimide (NBS) in MeCN | 3-bromo-5-fluoropyridin-2-ylamine |

| 2 | 3-bromo-5-fluoropyridin-2-ylamine | Hydrobromic acid, Bromine, Sodium nitrite | This compound |

Exploration of New Therapeutic Areas and Drug Targets

Halogenated pyridines are a cornerstone in medicinal chemistry, and this compound represents a promising scaffold for the discovery of new therapeutic agents. The presence of bromine and fluorine atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, including its metabolic stability, binding affinity, and membrane permeability.

A significant area of interest is the development of kinase inhibitors. bindingdb.orgbohrium.com Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. The pyridine (B92270) core can act as a scaffold to orient functional groups towards the ATP-binding site of kinases, while the bromo and fluoro substituents can form halogen bonds and other favorable interactions to enhance binding affinity and selectivity. Research into derivatives of this compound could lead to the identification of potent and selective inhibitors of various kinases, such as tyrosine kinases and cyclin-dependent kinases, which are validated targets in oncology. bindingdb.org

Furthermore, the unique substitution pattern of this compound allows for selective functionalization at different positions of the pyridine ring. This chemical versatility enables the creation of diverse libraries of compounds for screening against a wide range of biological targets. Emerging therapeutic areas where derivatives of this compound could be explored include neurodegenerative diseases, inflammatory disorders, and infectious diseases. The development of novel cross-coupling methodologies will be instrumental in unlocking the full potential of this compound as a privileged scaffold in drug discovery.

Advancements in Organic Electronic Devices and Functional Materials

The field of organic electronics is continually seeking new materials with tailored properties for applications in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Halogenated aromatic compounds are of interest in this area due to their influence on the electronic properties and solid-state packing of organic materials.

The introduction of bromine and fluorine atoms into a pyridine core, as in this compound, can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This tuning of electronic properties is crucial for designing materials with efficient charge injection, transport, and emission characteristics. Derivatives of this compound could be investigated as building blocks for new host materials, emitters, or electron-transporting materials in OLEDs.

In the realm of functional polymers, this compound can be utilized as a monomer or a precursor to monomers for the synthesis of polymers with specialized properties. The bromine atoms provide reactive handles for polymerization reactions, such as Suzuki or Stille coupling, to create conjugated polymers. These polymers could exhibit interesting optical and electronic properties, making them suitable for applications in sensors, transistors, and other electronic devices. The fluorine atom can enhance the polymer's stability and solubility in organic solvents, facilitating its processing and device fabrication. Future research will likely focus on the synthesis and characterization of novel polymers derived from this compound to explore their potential in advanced material applications.

Development of Sustainable Synthetic Methodologies for Halogenated Pyridines

The increasing emphasis on green chemistry is driving the development of more sustainable and environmentally friendly methods for the synthesis of chemical compounds. nih.gov For halogenated pyridines like this compound, this involves minimizing the use of hazardous reagents, reducing waste generation, and improving energy efficiency. acs.org

One promising approach is the use of catalytic halogenation methods. rsc.org Traditional halogenation reactions often rely on stoichiometric amounts of harsh and corrosive reagents. The development of catalytic systems, for example, using transition metals or organocatalysts, can enable the use of milder halogenating agents and improve the selectivity of the reaction, thereby reducing the formation of unwanted byproducts. rsc.org Research into the catalytic C-H halogenation of fluoropyridines is a particularly active area that could lead to more direct and atom-economical synthetic routes. cas.cn

Another key aspect of sustainable synthesis is the use of greener solvents or solvent-free reaction conditions. ijarsct.co.in Exploring the synthesis of this compound and its precursors in water, ionic liquids, or deep eutectic solvents could significantly reduce the environmental impact of the process. nih.gov Microwave-assisted and flow chemistry techniques are also being investigated to enhance reaction rates, improve yields, and allow for better process control, all of which contribute to a more sustainable manufacturing process for polyhalogenated pyridines. nih.gov The development of enzymatic halogenation processes, while still in its early stages for complex molecules, represents a long-term goal for a truly green synthesis of these valuable chemical building blocks. researchgate.net

Q & A

Q. What are the optimal synthetic routes for 2,3-Dibromo-5-fluoropyridine, and how can halogenation regioselectivity be controlled?

- Methodological Answer : The synthesis typically involves halogenation of fluoropyridine precursors. For example, bromination of 5-fluoropyridine derivatives using bromine or N-bromosuccinimide (NBS) under controlled conditions (e.g., Lewis acids like FeBr₃) can achieve regioselectivity at the 2- and 3-positions. Reaction temperature (0–25°C) and stoichiometry are critical to avoid over-bromination. Characterization via ¹H/¹³C/¹⁹F NMR and GC-MS is essential to confirm regiochemistry .

- Data Contradiction : Conflicting reports on the use of Br₂ vs. NBS for bromination efficiency may arise due to solvent polarity or steric effects. Comparative studies using kinetic monitoring (e.g., in situ IR) are recommended to resolve such discrepancies .

Q. How can X-ray crystallography resolve ambiguities in the structural determination of this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for unambiguous structural confirmation. Use SHELX programs (e.g., SHELXL) for refinement, leveraging high-resolution data to model heavy atoms (Br, F) accurately. Synchrotron sources enhance data quality for halogenated compounds due to their strong anomalous scattering .

- Data Contradiction : Discrepancies in bond angles/positions may arise from dynamic disorder in crystals. Rigorous validation using Hirshfeld surface analysis or Rint values can mitigate misinterpretation .

Advanced Research Questions

Q. What strategies mitigate dehalogenation side reactions during cross-coupling of this compound in Suzuki-Miyaura reactions?

- Methodological Answer : Use palladium catalysts with bulky ligands (e.g., SPhos, XPhos) to suppress β-hydride elimination. Optimize base (K3PO4 vs. Cs2CO3) and solvent (toluene/THF) to balance reactivity and stability. Monitor reaction progress via ¹⁹F NMR to detect intermediates and byproducts .

- Data Contradiction : Conflicting reports on catalytic efficiency may stem from trace moisture or oxygen. Replicate reactions under inert conditions (glovebox) and compare yields to isolate variables .

Q. How do computational methods (DFT, MD) predict the reactivity of this compound in nucleophilic aromatic substitution (SNAr)?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model charge distribution and frontier molecular orbitals (FMOs) to identify electrophilic sites. Molecular Dynamics (MD) simulations predict solvation effects on transition states. Validate predictions experimentally via kinetic isotope effects (KIEs) .

- Data Contradiction : Discrepancies between theoretical and experimental activation energies may arise from solvent dielectric effects not fully captured in gas-phase DFT. Include explicit solvent models (e.g., PCM) for accuracy .

Q. What are the challenges in characterizing fluorine-bromine spin-spin coupling in this compound via NMR?

- Methodological Answer : ¹⁹F-⁷⁹/⁸¹Br scalar coupling (J ~ 20–50 Hz) can complicate spectra. Use high-field NMR (≥500 MHz) and decoupling techniques to resolve splitting. Heteronuclear 2D experiments (e.g., ¹H-¹⁹F HOESY) map through-space interactions for structural confirmation .

- Data Contradiction : Variable coupling constants in literature may reflect solvent-dependent conformational changes. Standardize solvent (CDCl3 vs. DMSO-d6) and temperature during acquisition .

Application-Oriented Questions

Q. How can this compound serve as a precursor for bioactive molecule synthesis?

- Methodological Answer : Its dual electrophilic sites enable sequential functionalization: bromine for cross-coupling and fluorine for SNAr. For example, Suzuki coupling at C3 followed by SNAr at C5 can generate tri-substituted pyridines for kinase inhibitors. Validate bioactivity via in vitro enzyme assays (e.g., IC50 determination) .

- Data Contradiction : Bioactivity variability in derivatives may arise from divergent regiochemistry. Use X-ray or NOESY to confirm substitution patterns before biological testing .

Handling and Safety

Q. What are the best practices for handling air/moisture-sensitive intermediates in this compound synthesis?

- Methodological Answer : Store reagents under argon/nitrogen and use Schlenk-line techniques for transfers. Conduct reactions in anhydrous solvents (e.g., THF over molecular sieves). Monitor reaction progress under inert conditions using syringe-septum setups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.